ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate
Overview
Description
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl ester group, a sulfonamide group, and an acetylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 4-(acetylamino)benzenesulfonyl chloride, which is then reacted with 3-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is subsequently esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)benzenesulfonamide: Shares the sulfonamide group but lacks the ester and benzoate components.
Ethyl 4-aminobenzoate: Contains the ethyl ester and benzoate groups but lacks the sulfonamide and acetylamino groups.
Sulfanilamide: A simpler sulfonamide without the ester and acetylamino groups.
Uniqueness
Ethyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-[(4-acetamidophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-24-17(21)13-5-4-6-15(11-13)19-25(22,23)16-9-7-14(8-10-16)18-12(2)20/h4-11,19H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGMONYUTBYKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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